molecular formula C15H10N4O4 B5072500 N-(2,4-dinitrophenyl)quinolin-8-amine

N-(2,4-dinitrophenyl)quinolin-8-amine

Cat. No.: B5072500
M. Wt: 310.26 g/mol
InChI Key: ZMNRNLSCJMSJSD-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)quinolin-8-amine is a synthetic organic compound provided as a high-purity material for research and development purposes. The structure of this molecule incorporates a quinoline ring system linked via an amine group to a 2,4-dinitrophenyl moiety. The 2,4-dinitrophenyl group is a classic motif in biochemistry and analytical chemistry, often utilized in reagents such as Sanger's reagent (2,4-dinitrofluorobenzene) for the analysis of amino acids and other amines . Compounds containing the quinoline scaffold are of significant interest in medicinal chemistry and have been investigated for various biological activities, including as topoisomerase inhibitors . The presence of electron-withdrawing nitro groups suggests potential applications in the development of energy-transfer systems or as a molecular scaffold for designing dyes and probes. Researchers are exploring this and related compounds for their potential in material science and as intermediates in the synthesis of more complex heterocyclic systems. Handling of this compound should adhere to strict laboratory safety protocols. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. For specific storage and handling information, please refer to the safety data sheet (SDS).

Properties

IUPAC Name

N-(2,4-dinitrophenyl)quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4/c20-18(21)11-6-7-12(14(9-11)19(22)23)17-13-5-1-3-10-4-2-8-16-15(10)13/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNRNLSCJMSJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 2,4-dinitrochlorobenzene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The compound can participate in various substitution reactions, especially at the quinoline ring, where electrophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: N-(2,4-diaminophenyl)quinolin-8-amine.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

N-(2,4-dinitrophenyl)quinolin-8-amine has been studied extensively for its anticancer properties. A notable study synthesized various derivatives of quinolin-8-amine and evaluated their cytotoxic effects against different cancer cell lines. The findings indicated that compounds with 2,4-dinitrophenyl substitutions exhibited enhanced antiproliferative activity against colorectal adenocarcinoma (HCT15) and cervical cancer (HeLa) cells. The mechanism of action was attributed to the inhibition of topoisomerase IIα, a crucial enzyme in DNA replication and repair, which is often a target for anticancer drugs .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
16HCT1512.5Topo IIα inhibition
19HeLa10.3DNA intercalation
22HCT159.7Topo IIα poison inhibitor

Tyrosinase Inhibition

Recent studies have identified this compound derivatives as potential tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents and treatments for hyperpigmentation disorders. The synthesized compounds showed varying degrees of inhibition, with some demonstrating competitive inhibition characteristics. For instance, one derivative exhibited an IC50 value of 17.02 µM compared to the positive control kojic acid (IC50 = 27.56 µM), indicating a promising potential for cosmetic applications .

Table 2: Tyrosinase Inhibition by this compound Derivatives

CompoundIC50 (µM)Type of Inhibition
9r17.02Competitive
Control27.56Kojic Acid

Fluorescent Probes

This compound has also been utilized as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions makes it suitable for detecting various ions and biomolecules. The incorporation of the dinitrophenyl group enhances its spectral properties, allowing for more sensitive detection methods in analytical chemistry.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for modifications at various positions on the quinoline ring. Structure-activity relationship studies have shown that substituents at the 2 and 4 positions significantly influence biological activity. For example, electron-withdrawing groups like nitro enhance anticancer potency compared to their unsubstituted counterparts .

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers synthesized a series of quinoline derivatives including this compound and evaluated their efficacy against multiple cancer cell lines. The results demonstrated that specific modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells.

Case Study 2: Skin Whitening Agents

A series of experiments conducted on skin cell lines highlighted the potential use of this compound derivatives as effective tyrosinase inhibitors for treating hyperpigmentation disorders. The findings suggested that these compounds could serve as safer alternatives to existing treatments.

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)quinolin-8-amine involves its interaction with molecular targets through its quinoline and dinitrophenyl groups. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications. The dinitrophenyl group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

4-Acetamido-N-(quinolin-8-yl)benzenesulfonamide ()
  • Structure : Replaces the 2,4-dinitrophenyl group with a benzenesulfonamide moiety.
  • Electronic Effects : The sulfonamide group is less electron-withdrawing than the dinitrophenyl group, leading to differences in charge distribution and reactivity.
  • Physical Properties : Melting point (193–194°C) is comparable, but higher solubility in polar solvents is expected due to the sulfonamide’s polarity .
N-(2-Methoxy-5-methylphenyl)-8-nitroquinolin-2-amine ()
  • Structure: Nitro group at the 8-position instead of the amino group; methoxy and methyl substituents on the aryl ring.
  • Electronic Effects: The nitro group at position 8 creates distinct electronic effects compared to the amino-linked dinitrophenyl group. The methoxy substituent introduces electron-donating effects, altering redox properties .
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline ()
  • Structure: Chlorine and methyl substituents on the quinoline ring; methoxy-aniline side chain.
  • Planarity and Stacking: The quinoline ring is planar, but the methoxybenzene ring forms a 70.22° dihedral angle, reducing π-π stacking efficiency compared to the planar dinitrophenyl group in the target compound .

Reactivity and Kinetic Comparisons

Reactions with Hydrazine ()
  • Kinetics : 2,4-Dinitrophenyl derivatives (e.g., ethers, sulfides) exhibit pseudo-first-order kinetics in hydrazine substitution. The apparent second-order rate constants ($k_A$) range from $1.2 \times 10^{-3}$ to $5.8 \times 10^{-3}$ L·mol$^{-1}$·s$^{-1}$, influenced by the leaving group’s electronegativity.
  • Comparison: The electron-withdrawing dinitrophenyl group in N-(2,4-dinitrophenyl)quinolin-8-amine likely enhances susceptibility to nucleophilic attack compared to less electron-deficient analogs (e.g., methoxy-substituted quinolines) .
Robust Routes for Quinoline-4-amines ()
  • Efficiency: The synthesis of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine achieves high yields via optimized condensation, highlighting the advantage of halogenated intermediates for diversification.
Antimalarial Aminoquinolines ()
  • Activity: Chloroquine derivatives rely on basic amino groups for lysosomal accumulation. The dinitrophenyl group’s acidity (pKa ~4–5) may reduce cellular uptake compared to tertiary amines in antimalarial drugs .
Schiff Bases with Intramolecular Charge Transfer ()
  • Electronic Properties: Schiff bases with 2,4-dinitrophenylhydrazine exhibit intramolecular charge transfer, a feature shared with this compound. This property is exploitable in optoelectronic materials .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.6 ppm for quinoline; nitro group deshielding effects) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₁N₄O₄⁺) .
  • HPLC : Assesses purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities. Strategies include variable-temperature NMR and spiking with authentic samples .

How can researchers design experiments to investigate the biological activity of this compound?

Q. Basic

  • In vitro assays : Screen for antimicrobial activity (MIC against S. aureus or E. coli) or cytotoxicity (MTT assay on cancer cell lines like HeLa) .
  • Enzyme inhibition : Test interactions with kinases or proteases using fluorogenic substrates .

Q. Advanced :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing nitro groups with halogens) and compare IC₅₀ values. For example, the dinitrophenyl group enhances π-π stacking with hydrophobic enzyme pockets .
  • Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., EGFR kinase), guided by X-ray crystallography data of similar compounds .

What strategies resolve contradictions in reported synthetic yields or biological data for this compound?

Q. Advanced

  • Reaction reproducibility : Ensure strict control of anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and catalyst activation (e.g., degassing solvents) .
  • Data normalization : Compare bioactivity results using standardized protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Meta-analysis : Cross-reference synthetic yields from literature (e.g., 60–93% for Pd-catalyzed steps) to identify outliers due to ligand choice (dppf vs. PPh₃) or solvent effects .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Catalyst cost : Transition from Pd(OAc)₂ (expensive) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
  • By-product management : Optimize workup procedures (e.g., liquid-liquid extraction vs. distillation) to remove unreacted dinitrochlorobenzene, which is toxic .
  • Thermal safety : Monitor exothermic steps (e.g., nitro group reductions) using reaction calorimetry to prevent runaway reactions .

How does the dinitrophenyl group influence the compound’s chemical stability and reactivity?

Q. Basic

  • Electron-withdrawing effects : The nitro groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic displacement at the para position .
  • Photodegradation : The compound may degrade under UV light; stability studies (e.g., HPLC monitoring under accelerated conditions) are recommended .

What computational tools predict the environmental or metabolic fate of this compound?

Q. Advanced

  • ADMET prediction : Use software like SwissADME to estimate logP (lipophilicity) and CYP450 metabolism sites. The nitro groups may increase persistence in biological systems .
  • Degradation pathways : Density functional theory (DFT) simulations can model nitro group reduction to amine derivatives, a common metabolic pathway .

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